3-Aminoisobutyric acid

Description

3-Azaniumyl-2-methylpropanoate has been reported in Drosophila melanogaster, Salmonella enterica, and Caenorhabditis elegans with data available.

This compound is a derivative of the amino acid alanine that is a product of thymine metabolism, which has the potential to induce downstream metabolic activity. During exercise, this compound is secreted by muscle cells into the blood. Once this molecule interacts with adipocytes, it may induce signaling pathways that regulate the metabolism of fats, insulin, and cholesterol.

RN given refers to cpd without isomeric designation

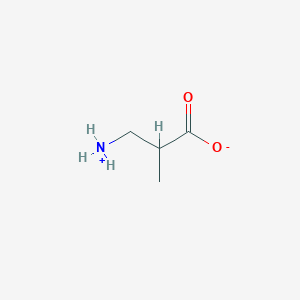

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHPKSFMDHPSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861821 | |

| Record name | 3-Amino-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS], Solid | |

| Record name | (1)-3-Amino-2-methylpropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Aminoisobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144-90-1, 10569-72-9 | |

| Record name | β-Aminoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-3-Amino-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010569729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-amino-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(aminomethyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAIBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T68ALE2O9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminoisobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of 3-Aminoisobutyric Acid: A Myokine at the Crossroads of Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

First identified in human urine in the mid-20th century, 3-aminoisobutyric acid (BAIBA) has journeyed from a metabolic curiosity to a molecule of significant interest in the fields of exercise physiology, metabolism, and therapeutic development. This non-proteinogenic amino acid, a catabolite of thymine (B56734) and the branched-chain amino acid valine, is now recognized as a myokine—a substance secreted by muscle tissue in response to exercise. BAIBA has been shown to mediate some of the beneficial effects of physical activity, including the "browning" of white adipose tissue, improved glucose homeostasis, and enhanced fatty acid oxidation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to BAIBA, offering researchers and drug development professionals a detailed resource to inform future investigations and therapeutic strategies.

A Historical Perspective: From Urinary Metabolite to Myokine

The story of BAIBA begins in 1951 when Crumpler, Dent, Harris, and Westall reported the discovery of a novel amino acid in human urine, which they identified as β-aminoisobutyric acid.[1][2] For decades that followed, research on BAIBA primarily focused on its role as a product of pyrimidine (B1678525) (thymine) and branched-chain amino acid (valine) catabolism.[3][4][5] Early studies also noted variations in its urinary excretion among individuals, hinting at genetic factors influencing its metabolism.[2]

A paradigm shift in the understanding of BAIBA's physiological significance occurred in 2014 with a landmark study by Roberts and colleagues.[6][7][8] This research identified BAIBA as a myokine, a substance produced and released by skeletal muscle during exercise.[6][7][8] This discovery was pivotal, as it repositioned BAIBA from a mere metabolic byproduct to an active signaling molecule that communicates the benefits of exercise to other tissues. This finding ignited a surge of research into BAIBA's potential as a therapeutic agent for metabolic disorders.

The Metabolic Origins of BAIBA: A Tale of Two Enantiomers

BAIBA exists in two stereoisomeric forms, D-BAIBA (also referred to as R-BAIBA) and L-BAIBA (or S-BAIBA), which originate from distinct metabolic pathways.[4][5][9]

-

D-BAIBA: This enantiomer is a product of thymine catabolism, a process that occurs in the cytosol.[3][4]

-

L-BAIBA: This form is derived from the breakdown of the essential branched-chain amino acid L-valine within the mitochondria.[3][4][9]

While both enantiomers are present in biological systems, their relative concentrations and physiological roles can differ.[5][9]

Key Experimental Findings and Quantitative Data

The resurgence of interest in BAIBA has led to a wealth of experimental data elucidating its effects on various metabolic processes. The following tables summarize key quantitative findings from seminal studies.

Table 1: Effects of Exercise and PGC-1α on BAIBA Levels

| Experimental Model | Condition | Fold Change in BAIBA | Reference |

| Mice | 3 weeks of free wheel running | 5.2-fold increase in gastrocnemius | [8] |

| Mice | Muscle-specific PGC-1α overexpression | 11-fold increase in plasma | [8] |

| Humans | Acute aerobic exercise (1 hour) | ~13% increase in R-BAIBA (plasma) | [10][11] |

| Humans | Acute aerobic exercise (1 hour) | ~20% increase in S-BAIBA (plasma) | [10][11] |

Table 2: BAIBA-Induced Gene Expression Changes in Adipose Tissue

| Cell/Tissue Type | BAIBA Concentration/Dose | Target Gene | Fold Change in Expression | Reference |

| Mouse Inguinal White Adipose Tissue | 100 mg/kg/day for 14 days | UCP-1 | 8.8-fold increase | [8] |

| Mouse Inguinal White Adipose Tissue | 170 mg/kg/day for 14 days | UCP-1 | 12.1-fold increase | [8] |

| Mouse Inguinal White Adipose Tissue | 100 mg/kg/day for 14 days | CIDEA | 3.4-fold increase | [8] |

| Mouse Inguinal White Adipose Tissue | 170 mg/kg/day for 14 days | CIDEA | 5.2-fold increase | [8] |

| Human iPSC-derived Adipocytes | 50 µM | UCP-1 | Significant increase | [12] |

| Obese Rats (Hypoxic Training) | 4 weeks | PPARα (inguinal fat) | Significantly upregulated | [13][14] |

| Obese Rats (Hypoxic Training) | 4 weeks | UCP-1 (inguinal fat) | Significantly upregulated | [13][14] |

Signaling Pathways of BAIBA Action

BAIBA exerts its effects through the activation of specific signaling cascades, primarily involving the transcriptional coactivator PGC-1α and the nuclear receptor PPARα. More recent evidence also points to the Mas-related G protein-coupled receptor D (MRGPRD) as a potential receptor for BAIBA.

The PGC-1α/PPARα Pathway in Adipose Tissue Browning

Exercise stimulates the expression of PGC-1α in skeletal muscle, which in turn increases the synthesis and secretion of BAIBA.[8] Circulating BAIBA then acts on white adipose tissue to induce the expression of genes associated with brown adipose tissue, a process known as "browning." This is primarily mediated by the activation of PPARα.

References

- 1. Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6 and Is Dependent on NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ and PPARα synergize to induce robust browning of white fat in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans [frontiersin.org]

- 11. Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Roles of β-Aminoisobutyric Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Aminoisobutyric acid (BAIBA), a small molecule metabolite derived from the catabolism of valine and thymine, has emerged from relative obscurity to become a focal point of intense research in metabolic and exercise physiology. Initially identified as a "myokine" secreted by skeletal muscle during physical activity, BAIBA is now recognized as a pleiotropic signaling molecule with significant effects on lipid and carbohydrate metabolism, bone homeostasis, and cellular stress responses. Its ability to induce the "browning" of white adipose tissue, enhance fatty acid oxidation, improve insulin (B600854) sensitivity, and protect bone cells positions it as a promising therapeutic target for metabolic diseases, age-related bone loss, and conditions where exercise is not feasible. This technical guide provides a comprehensive overview of the core functions of BAIBA, detailing its underlying signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its biological roles.

Core Functions of β-Aminoisobutyric Acid

BAIBA exerts a wide range of biological effects, acting as a crucial messenger that communicates the benefits of exercise to various tissues. Its functions are primarily centered on metabolic regulation, tissue protection, and anti-inflammatory activity.

Metabolic Regulation: A Key Mediator of Exercise Benefits

BAIBA is a significant player in systemic energy homeostasis, largely through its effects on adipose tissue and the liver.

-

Induction of White Adipose Tissue (WAT) "Browning" : One of the most notable functions of BAIBA is its ability to induce the transformation of white adipocytes into "beige" or "brite" adipocytes.[1][2] This process involves increasing the expression of brown adipocyte-specific genes, such as Uncoupling Protein 1 (UCP1), which dissipates energy as heat rather than storing it as fat.[3][4] This thermogenic effect contributes to increased energy expenditure and can protect against diet-induced obesity.[1][5]

-

Stimulation of Fatty Acid Oxidation : BAIBA enhances the oxidation of fatty acids in both the liver and skeletal muscle.[3][6][7] This is achieved by upregulating the expression of key enzymes involved in β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX1).[8][9] By promoting the burning of fats for energy, BAIBA helps reduce lipid accumulation in tissues like the liver (hepatic steatosis) and lowers circulating triglyceride levels.[9][10]

-

Improvement of Glucose Homeostasis and Insulin Sensitivity : Studies have shown that BAIBA can improve glucose tolerance and enhance insulin sensitivity.[3][8][11] It attenuates insulin resistance induced by high-fat diets or inflammatory stimuli.[8][12][13] The mechanism involves the potentiation of insulin signaling pathways, such as the IRS-1/Akt pathway, and the activation of central metabolic regulators like AMP-activated protein kinase (AMPK).[8][13][14]

Bone Metabolism: A Protective Factor for the Skeleton

Beyond its metabolic roles, BAIBA functions as a signaling molecule in the crosstalk between muscle and bone.

-

Osteocyte Survival : The L-enantiomer of BAIBA (L-BAIBA) has been identified as a potent osteocyte survival factor.[6][15][16] It protects these cells, the most abundant cell type in bone, from apoptosis induced by reactive oxygen species (ROS).[15][17][18] This protective effect is crucial for maintaining bone integrity, as osteocyte death is a key factor in age-related bone loss and osteoporosis.

-

Prevention of Disuse-Induced Bone Loss : In preclinical models of mechanical unloading (a simulation of prolonged bed rest or immobilization), BAIBA administration has been shown to prevent the loss of bone mass.[15][17] This suggests that BAIBA mediates some of the bone-preserving benefits of mechanical loading and exercise.

-

Promotion of Osteoblast Differentiation : At low doses, BAIBA can accelerate the proliferation and differentiation of osteoblasts, the cells responsible for forming new bone.[19]

Anti-Inflammatory and Cytoprotective Effects

BAIBA also exhibits protective functions against cellular stress and inflammation across various tissues.

-

Attenuation of Inflammation : BAIBA suppresses inflammatory pathways, particularly those induced by metabolic stressors like excess lipids (lipotoxicity) or bacterial endotoxins (LPS).[8][20][21] It can reduce the secretion of pro-inflammatory cytokines such as TNFα and MCP-1 from adipocytes.[22]

-

Cardioprotection : In models of heart failure, exercise-generated BAIBA has been shown to reduce cardiomyocyte apoptosis and metabolic stress resulting from mitochondrial dysfunction.[6][23][24]

-

Neuroprotection : L-BAIBA demonstrates protective effects in neuron-like cells, shielding them from oxidative stress-induced apoptosis by activating pro-survival signaling pathways.[25]

Key Signaling Pathways

BAIBA's diverse functions are mediated by several distinct signaling pathways, which can be tissue-specific and dependent on the BAIBA enantiomer (L- or D-BAIBA).

PGC-1α-Mediated Production

The synthesis and secretion of BAIBA from skeletal muscle are directly linked to exercise through the transcriptional coactivator PGC-1α, a master regulator of metabolic adaptation.

PPARα-Mediated Metabolic Regulation

In adipose tissue and the liver, BAIBA's effects on fat browning and fatty acid oxidation are primarily mediated through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3][7][11]

AMPK-Mediated Signaling

AMP-activated protein kinase (AMPK) is a central energy sensor that is activated by BAIBA in multiple tissues, including skeletal muscle, adipocytes, and vascular smooth muscle cells, to mediate improvements in insulin sensitivity and inflammation.[1][8][12][22]

MRGPRD-Mediated Osteocyte Protection

In bone, L-BAIBA signals through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD) to protect osteocytes from ROS-induced apoptosis.[15][17]

Quantitative Data Summary

The following tables summarize quantitative data from key in vitro, in vivo, and human studies, highlighting the dosages used and the observed effects.

Table 1: In Vitro Studies

| Cell Type | BAIBA Concentration | Duration | Key Quantitative Outcome(s) | Reference |

| Human Podocytes | 10 µM (L-BAIBA) | 24 h - 5 days | PGC-1α protein ↑ by 26-47%; TFAM protein ↑ by 32-47%; Basal respiration ↑ by ~30% | [26] |

| MC3T3-E1 Osteoblasts | 10⁻⁹ - 10⁻⁵ M | 3 days | Dose-dependent increase in mRNA of osteogenic markers (e.g., RUNX2, OC) | [19] |

| C2C12 Myocytes | 10 - 30 µM | - | Decreased palmitate-induced insulin resistance; Increased glucose uptake | [1] |

| 3T3-L1 Adipocytes | 10 - 30 µM | 10 days | Abrogated LPS-induced secretion of TNFα and MCP-1 | [22] |

| Vascular Smooth Muscle | 10 µM | 30 min - 48 h | Increased AMPK phosphorylation | [27] |

Table 2: In Vivo Animal Studies

| Animal Model | BAIBA Isomer & Dose | Duration | Key Quantitative Outcome(s) | Reference |

| C57BL/6J Mice (HFD) | 100 mg/kg/day | 4 months | Prevented gain of body fat, steatosis, and glucose intolerance | [4][9] |

| C57BL/6 Mice | 150 mg/kg/day (L-BAIBA) | 8 weeks | Greater reduction in body weight and blood glucose vs. control | [28] |

| Sprague-Dawley Rats (HF) | 75 mg/kg/day | 8 weeks | Improved cardiac function; Reduced cardiomyocyte apoptosis | [6][24] |

| C57BL/6 Mice (HFD) | Oct-B (derivative) | - | 80-fold greater efficacy in reducing obesity than L-BAIBA | [10] |

Table 3: Human Pharmacokinetic & Clinical Studies

| Study Type | BAIBA Isomer & Dose | Population | Key Quantitative Outcome(s) | Reference |

| Pharmacokinetics | 250, 500, 1500 mg (L-BAIBA) | Healthy Adults | Dose-dependent ↑ in plasma L-BAIBA. CMax for 1500mg dose: 278.1 ± 52.1 µM | [29][30] |

| Clinical Trial (Planned) | 750, 1500 mg | Overweight/Obese Adults | Primary outcomes: changes in body composition, weight, glucose control | [31] |

| Clinical Trial (Planned) | 500 mg | Overweight/Obese Adults | Primary outcomes: changes in body composition and cardiometabolic risk factors | [32] |

Experimental Protocols

This section provides a synthesized overview of common methodologies used in BAIBA research, based on published literature.

In Vitro Cell Culture Models

-

Objective : To investigate the direct effects of BAIBA on cellular signaling, gene expression, and function.

-

Cell Lines :

-

C2C12 Mouse Myoblasts : Used to study muscle-specific effects, insulin resistance, and myokine secretion. Differentiated into myotubes by switching from growth medium (DMEM with 10% FBS) to differentiation medium (DMEM with 2% horse serum).[13][33]

-

3T3-L1 Mouse Pre-adipocytes : Used to study adipogenesis, inflammation, and insulin signaling in fat cells. Differentiated into mature adipocytes using a cocktail of insulin, dexamethasone, and IBMX.[22]

-

MLO-Y4 Mouse Osteocyte-like Cells : Used as an in vitro model to study osteocyte survival and apoptosis. Maintained on collagen type I-coated plates.[34]

-

-

General Treatment Protocol :

-

Cells are seeded and grown to a desired confluency or differentiated as required.

-

The growth/differentiation medium is replaced with a serum-free or low-serum medium for a starvation period (e.g., 2-4 hours) before treatment.

-

BAIBA (L- or D-isoform, or a mix) is dissolved in the appropriate vehicle (e.g., sterile water, PBS) and added to the culture medium at final concentrations typically ranging from 1 µM to 100 µM.

-

Control wells receive the vehicle alone.

-

For co-treatment studies, cells may be simultaneously or sequentially exposed to an antagonist (e.g., AMPK inhibitor Compound C) or a stressor (e.g., palmitate, LPS, H₂O₂).[13][22]

-

Cells are incubated for a specified duration (from minutes for signaling events to days for gene expression changes).

-

Post-incubation, cells are harvested for downstream analysis (e.g., Western blot, qRT-PCR, ELISA).

-

In Vivo Animal Models

-

Objective : To determine the systemic effects of BAIBA on metabolism, body composition, and disease progression.

-

Animal Models : C57BL/6 mice are commonly used, often challenged with a high-fat diet (HFD) to induce obesity and insulin resistance.[9][10][13]

-

Administration Protocol :

-

Route : BAIBA is typically administered orally, either mixed into drinking water or via daily gavage.[9][28]

-

Dosage : Doses range from 75 mg/kg/day to 500 mg/kg/day.[9][24]

-

Duration : Studies range from several weeks to months to assess chronic effects.[9][28]

-

Groups : A typical study includes a control group (e.g., normal diet), a disease model group (e.g., HFD + vehicle), and one or more treatment groups (e.g., HFD + BAIBA at different doses).[28]

-

-

Outcome Assessment :

-

Metabolic : Body weight, food intake, glucose tolerance tests (GTT), and insulin tolerance tests (ITT).

-

Biochemical : Serum analysis for glucose, insulin, lipids (triglycerides, cholesterol), and BAIBA levels (via LC-MS/MS).

-

Tissue Analysis : Organs (liver, adipose tissue, muscle, bone) are harvested for histology (H&E staining), immunohistochemistry (e.g., for UCP1 to assess browning), Western blot, and qRT-PCR.[1][10]

-

Key Analytical Techniques

-

Western Blot for Phosphorylation :

-

Extract proteins from treated cells or tissues using a lysis buffer containing protease and phosphatase inhibitors.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST).

-

Incubate with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-AMPK Thr172).[22][35]

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize the phosphorylation signal.

-

-

PPARα Activation Assay :

-

Utilizes a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter.

-

Cells (e.g., COS-1) are co-transfected with a PPARα expression vector and the reporter plasmid.[36]

-

Transfected cells are treated with BAIBA or a known PPARα agonist (positive control, e.g., GW7647).[37]

-

After incubation (e.g., 22-24 hours), cells are lysed.

-

Luciferase Detection Reagent is added, and the resulting luminescence is measured with a luminometer. An increase in signal indicates PPARα activation.[7][37]

-

-

Quantification of BAIBA by LC-MS/MS :

-

Sample Preparation : Plasma or serum samples are subjected to protein precipitation (e.g., with methanol) followed by solid-phase extraction to isolate metabolites.[21]

-

Chromatography : Analytes are separated on a C18 column using a gradient elution with a mobile phase (e.g., ammonium (B1175870) acetate (B1210297) and formic acid in water/methanol/acetonitrile).[21]

-

Mass Spectrometry : Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for BAIBA and an internal standard.[21]

-

Therapeutic Potential and Future Directions

The extensive body of research on BAIBA highlights its significant potential as a therapeutic agent. As an "exercise mimetic," it could offer benefits to individuals who are unable to engage in sufficient physical activity, such as the elderly, frail, or those with mobility-limiting conditions.

-

Drug Development : The development of stable BAIBA derivatives or small molecule agonists for its receptors (e.g., MRGPRD) is a promising avenue for treating metabolic syndrome, type 2 diabetes, obesity, and osteoporosis.[10]

-

Nutraceuticals : Given its status as a natural metabolite, L-BAIBA is being explored as a dietary supplement. Clinical trials are currently underway to establish its safety and efficacy in human populations for weight management and metabolic health.[8][31][32]

-

Biomarker : Plasma BAIBA levels are inversely correlated with cardiometabolic risk factors, suggesting its potential use as a biomarker for metabolic health and exercise adaptation.[3]

Future research will need to fully elucidate the human dose-response relationship, explore the distinct roles of the D- and L-enantiomers, and conduct long-term clinical trials to validate the promising results observed in preclinical studies. The continued investigation of this remarkable molecule holds the key to unlocking new strategies for combating chronic metabolic and age-related diseases.

References

- 1. Detecting white adipose tissue browning in mice with in vivo R2∗ mapping at 9.4T MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting white adipose tissue browning in mice with in vivo R2∗ mapping at 9.4T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. rapamycin.news [rapamycin.news]

- 6. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. korambiotech.com [korambiotech.com]

- 8. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 9. Beta-aminoisobutyric acid prevents diet-induced obesity in mice with partial leptin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oct-B: A derivative of L-BAIBA significantly alleviating high-fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 12. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor [scholarworks.indianapolis.iu.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Development of an LC-MS/MS method for quantifying two main metabolites of abivertinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. raybiotech.com [raybiotech.com]

- 24. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. US20240115530A1 - Administration of baiba to increase benefit of losing weight of intermittent fasting - Google Patents [patents.google.com]

- 29. Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

- 32. Effects of Adding L-BAIBA or L-BAIBA + Grains of Paradise to Exercising Adult Overweight and Obese Men and Women | Clinical Research Trial Listing ( Cardiometabolic Syndrome | Weight Loss | Obese | Body Weight ) ( NCT05775003 ) [trialx.com]

- 33. encodeproject.org [encodeproject.org]

- 34. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 35. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 36. academic.oup.com [academic.oup.com]

- 37. indigobiosciences.com [indigobiosciences.com]

3-Aminoisobutyric acid as a signaling metabolite

An In-depth Technical Guide to 3-Aminoisobutyric Acid (BAIBA) as a Signaling Metabolite

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (BAIBA), a small molecule metabolite, has emerged as a significant signaling molecule, particularly in mediating the beneficial effects of physical exercise. Produced from the catabolism of valine and thymine (B56734), BAIBA functions as a myokine, exerting pleiotropic effects on various tissues including adipose, liver, bone, and skeletal muscle itself.[1][2][3] It plays a crucial role in regulating energy homeostasis, fat metabolism, glucose control, and bone density.[4][5] Its ability to induce the "browning" of white adipose tissue and enhance fatty acid oxidation has positioned it as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[6][7] This document provides a comprehensive technical overview of BAIBA's biosynthesis, signaling mechanisms, physiological functions, and the experimental methodologies employed in its study.

Biosynthesis and Metabolism

BAIBA exists in two enantiomeric forms, L-BAIBA and D-BAIBA, which originate from distinct metabolic pathways.[2][8]

-

L-BAIBA: This isomer is produced in the mitochondria from the catabolism of the branched-chain amino acid L-valine.[7][8] The final step is catalyzed by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT).[8][9] Exercise and the transcriptional co-activator PGC-1α stimulate skeletal muscle to increase the production and secretion of L-BAIBA.[1][10]

-

D-BAIBA: This isomer is a cytosolic product of thymine degradation, a component of DNA.[7][8] Its degradation occurs in the mitochondria, primarily in the liver and kidneys, via the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).[8][11]

While both forms are present, L-BAIBA is predominantly secreted by muscle in response to contraction and is often associated with the protective, exercise-mimetic effects of the metabolite.[1][9][10]

Signaling Pathways and Mechanisms of Action

BAIBA exerts its effects through several distinct signaling pathways, acting on different receptors and downstream effectors in a tissue-specific manner.

Adipose Tissue Browning via PPARα

One of the most well-characterized functions of BAIBA is its ability to induce the "browning" of white adipose tissue (WAT), a process that increases energy expenditure.[3][6][12]

-

Mechanism: BAIBA acts as a signaling molecule that activates the peroxisome proliferator-activated receptor alpha (PPARα).[6] This activation leads to the increased expression of brown adipocyte-specific genes, such as uncoupling protein 1 (UCP-1) and CIDEA, in white adipocytes.[6][13] This genetic reprogramming confers a thermogenic, "brown-like" phenotype on white fat cells.[4][6]

-

Outcome: The browning of WAT enhances fatty acid β-oxidation and dissipates energy as heat, contributing to decreased weight gain and improved glucose homeostasis.[6][14]

Muscle and Adipocyte Metabolism via AMPK

BAIBA also modulates cellular energy status and combats inflammation through the activation of AMP-activated protein kinase (AMPK).[15][16]

-

Mechanism: In adipocytes and skeletal muscle, BAIBA stimulates the phosphorylation and activation of AMPK.[15][17] Activated AMPK, in turn, can phosphorylate downstream targets. In muscle, this pathway involves PPARδ, leading to the expression of genes associated with fatty acid oxidation, such as CPT1 and ACOX1.[17]

-

Outcome: This pathway suppresses inflammation (e.g., by inhibiting NF-κB), reduces lipogenesis, and ameliorates insulin (B600854) resistance.[15][17][18] It effectively mimics some of the metabolic adaptations seen with exercise training.[5][19]

Bone Protection via MRGPRD

L-BAIBA has been identified as a protective factor for bone, specifically by preventing osteocyte apoptosis.[1]

-

Mechanism: L-BAIBA, but not the D-isoform, binds to the Mas-related G protein-coupled receptor type D (MRGPRD) on osteocytes.[1][20] This signaling cascade protects the cells from reactive oxygen species (ROS)-induced apoptosis by preserving mitochondrial integrity.[1][9]

-

Outcome: By promoting osteocyte survival, L-BAIBA helps prevent bone loss, particularly in models of disuse such as hindlimb unloading.[1] This reveals a direct chemical communication link between exercising muscle and the skeleton.[1][9]

Quantitative Data and Physiological Effects

BAIBA administration has been shown to produce significant, quantifiable physiological changes in both animal models and human subjects.

Table 1: Pharmacokinetics of Oral L-BAIBA Supplementation in Healthy Humans

Data summarized from a randomized, double-blind, placebo-controlled, crossover study in 12 healthy men and women.[21][22]

| Dose | Peak Concentration (CMax) (µM) | Area Under the Curve (AUC) (µM•300 min) |

| Placebo | 11.0 ± 7.1 | 2836 ± 2061 |

| 250 mg L-BAIBA | 63.3 ± 61.1 | 7081 ± 2535 |

| 500 mg L-BAIBA | 95.4 ± 33.5 | 11,087 ± 3378 |

| 1500 mg L-BAIBA | 278.1 ± 52.1 | 30,513 ± 9190 |

Table 2: Effects of BAIBA Treatment in Murine Models

Summary of key findings from various in vivo studies.

| Study Parameter | Model | BAIBA Dosage | Duration | Key Outcomes | Citation(s) |

| Weight & Glucose | C57BL/6 Mice | 100 mg/kg/day (in water) | 14 days | Failed to increase thermogenic gene expression in PPARα null mice, indicating PPARα dependency. | [6] |

| Weight & Glucose | C57BL/6 Mice | 100 mg/kg/day (in water) | 15 weeks | Decreased body fat, increased energy expenditure, improved glucose tolerance. | [23] |

| Inflammation | HFD-fed Mice | Not specified | Not specified | Reversed HFD-induced increases in body weight, improved glucose tolerance, suppressed inflammation in skeletal muscle. | [17] |

| Bone & Muscle | Middle-age Mice | 100 mg/kg/day (in water) | 3 months | Combined with exercise, increased soleus muscle size and force, improved trabecular bone structure. | [24] |

Experimental Protocols

Reproducible and accurate research on BAIBA relies on robust experimental methodologies for its quantification and functional characterization.

Quantification of BAIBA Isomers

Accurate quantification, particularly distinguishing between L- and D-enantiomers, is critical and typically achieved using mass spectrometry.[25]

-

Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

-

Sample Preparation: Serum or plasma samples are deproteinized, often using a solvent like methanol (B129727). An internal standard (e.g., β-Aminoisobutyrate-d3) is added for accurate quantification.[26][27]

-

Chromatographic Separation: A specialized chiral column is required to separate the L- and D-enantiomers, which have identical mass-to-charge ratios. Reversed-phase chromatography is commonly used.[25] Mobile phases often consist of methanol and water with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.[27]

-

Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (+ESI) and multiple reaction monitoring (MRM) modes. Specific precursor-to-product ion transitions are monitored for BAIBA (e.g., m/z 144.0 → 84.0) and its deuterated internal standard (e.g., m/z 147.0 → 87.0) for high specificity and sensitivity.[26]

-

Quantification: A standard curve is generated using known concentrations of pure L- and D-BAIBA standards to calculate the concentrations in the unknown samples.[27]

-

-

Alternative Methodology: HPLC with Precolumn Derivatization For total BAIBA quantification (without separating isomers), reversed-phase HPLC can be used. This involves a precolumn derivatization step with a reagent like o-phthalaldehyde (B127526) (OPA) to make the amino acid detectable by UV or fluorescence detectors.[28]

In Vitro Functional Assays

Cell culture models are essential for dissecting the molecular mechanisms of BAIBA action.

-

Adipocyte Browning Assay:

-

Cell Line: 3T3-L1 preadipocytes are commonly used.

-

Protocol: Cells are cultured and induced to differentiate into mature adipocytes. During differentiation, they are treated with varying concentrations of BAIBA (e.g., 0-30 µM).[15][29]

-

Analysis: Lipid accumulation is assessed by Oil Red O staining. Gene expression of browning markers (UCP-1, CIDEA, PRDM16) and lipogenesis markers (PPARγ, FABP4) is quantified using RT-qPCR.[15][29] Protein levels and pathway activation (e.g., p-AMPK) are measured by Western blot.[15]

-

-

Insulin Resistance Assay:

-

Cell Line: Differentiated C2C12 myotubes or 3T3-L1 adipocytes.

-

Protocol: Cells are pre-treated with BAIBA before being challenged with an agent that induces insulin resistance, such as the saturated fatty acid palmitate or the inflammatory cytokine LPS.[15][17]

-

Analysis: Insulin signaling is assessed by stimulating the cells with insulin and measuring the phosphorylation of key pathway components like IRS-1 and Akt via Western blot. Glucose uptake can be measured using radiolabeled glucose.[17]

-

Conclusion and Future Directions for Drug Development

BAIBA stands out as a key signaling metabolite that links physical activity to systemic metabolic health. Its demonstrated effects on adipose tissue browning, fatty acid oxidation, insulin sensitivity, and bone health make it a highly attractive molecule for therapeutic development.[2][30][31] The ability to administer BAIBA orally and achieve dose-dependent increases in plasma concentrations further enhances its potential as a drug candidate or "exercise pill" mimetic.[21][32]

Future research and development should focus on:

-

Long-term Safety and Efficacy: Clinical trials are underway to establish the long-term safety and efficacy of L-BAIBA supplementation in overweight and obese individuals, often in combination with exercise.[33][34][35][36]

-

Receptor Deorphanization: While MRGPRD is the identified receptor in osteocytes, the primary receptors mediating BAIBA's effects in adipose tissue and liver remain to be fully elucidated.

-

Isomer-Specific Effects: Further research is needed to delineate the distinct physiological roles and signaling pathways of L-BAIBA versus D-BAIBA.

-

Delivery and Formulation: Optimizing oral formulations to enhance bioavailability and achieve sustained therapeutic concentrations will be crucial for clinical translation.

References

- 1. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Come on BAIBA light my fire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. GtR [gtr.ukri.org]

- 6. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. L‐BAIBA Synergizes with Sub‐Optimal Mechanical Loading to Promote New Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-Baiba - Does This Have The Same Effects As Exercise? - Boost Your Biology [boostyourbiology.com]

- 13. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. tandfonline.com [tandfonline.com]

- 24. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. usercontent.one [usercontent.one]

- 27. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 30. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 34. ClinicalTrials.gov [clinicaltrials.gov]

- 35. Effects of Adding L-BAIBA or L-BAIBA + Grains of Paradise to Exercising Adult Overweight and Obese Men and Women | Clinical Research Trial Listing [centerwatch.com]

- 36. trial.medpath.com [trial.medpath.com]

An In-depth Technical Guide on 3-Aminoisobutyric Acid and Exercise Physiology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminoisobutyric acid (BAIBA), a small molecule myokine, has emerged as a significant mediator of the systemic benefits of physical exercise. Generated from the catabolism of thymine (B56734) and the branched-chain amino acid valine in skeletal muscle, BAIBA is released into circulation during and after physical activity.[1][2][3] It acts as a signaling molecule, influencing a range of physiological processes that contribute to metabolic health. Key among its functions are the "browning" of white adipose tissue (WAT), enhancement of fatty acid oxidation in the liver and skeletal muscle, and protection against metabolic and skeletal disorders.[4][5][6] This document provides a comprehensive technical overview of BAIBA's role in exercise physiology, detailing its mechanisms of action, summarizing quantitative data from pivotal studies, outlining experimental protocols, and discussing its implications for therapeutic development.

BAIBA Metabolism and Production

BAIBA exists in two enantiomeric forms, D-BAIBA and L-BAIBA, which are produced through distinct metabolic pathways.[2][7]

-

L-BAIBA: A product of L-valine catabolism, primarily in the mitochondria of skeletal muscle.[1][2][7]

Exercise, through the activation of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), upregulates the enzymes involved in the valine degradation pathway, leading to increased production and secretion of L-BAIBA from muscle cells.[2][4][5] While both isomers are detected in plasma and increase with exercise, L-BAIBA is considered the more biologically potent form for many of the metabolic benefits attributed to BAIBA.[7][8][9]

Core Signaling Pathways

BAIBA exerts its effects by modulating key transcriptional regulators of metabolism, primarily through the Peroxisome Proliferator-Activated Receptor α (PPARα). The central signaling cascade is initiated by exercise-induced PGC-1α in muscle.

PGC-1α-BAIBA-PPARα Axis

The primary mechanism by which BAIBA mediates the effects of exercise involves a direct signaling cascade from muscle to adipose tissue and the liver.[4][5]

-

Exercise/PGC-1α Activation: Physical activity robustly increases the expression of PGC-1α in skeletal muscle.[2][5]

-

BAIBA Production: PGC-1α stimulates the catabolism of valine, leading to the synthesis and release of BAIBA into the bloodstream.[1][4]

-

PPARα Activation: Circulating BAIBA travels to target tissues, such as white adipose tissue and the liver, where it acts as a ligand for PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[4][5][10]

-

Target Gene Expression: Activation of PPARα leads to the increased transcription of genes involved in fatty acid oxidation and thermogenesis, most notably Uncoupling Protein 1 (UCP1).[4][10][11]

AMPK Signaling Pathway

In addition to the PPARα axis, BAIBA has been shown to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[12][13][14] This pathway is particularly relevant for BAIBA's effects on improving insulin (B600854) sensitivity and reducing inflammation.[14][15]

-

AMPK Phosphorylation: BAIBA treatment leads to the phosphorylation and activation of AMPK in various cell types, including adipocytes and myocytes.[14][15]

-

Downstream Effects: Activated AMPK can then phosphorylate downstream targets to:

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo and in vitro studies on BAIBA.

Table 1: In Vivo Effects of BAIBA Administration in Mice

| Parameter | Model / Conditions | BAIBA Dose | Duration | Key Result | Reference |

| Plasma BAIBA | C57BL/6J Mice | 100 mg/kg/day (in water) | 14 days | ~2.5-fold increase vs. control | [4] |

| Plasma BAIBA | C57BL/6J Mice | 170 mg/kg/day (in water) | 14 days | ~4-fold increase vs. control | [4] |

| WAT Gene Expression | C57BL/6J Mice | 100 mg/kg/day | 14 days | Ucp1 mRNA: ~4-fold increase | [4] |

| WAT Gene Expression | C57BL/6J Mice | 170 mg/kg/day | 14 days | Ucp1 mRNA: ~7-fold increase | [4] |

| Liver Gene Expression | C57BL/6J Mice | 100 mg/kg/day | 14 days | Cpt1a mRNA: ~1.5-fold increase | [4] |

| Body Weight | HFD-fed Mice | 150 mg/kg/day (in water) | 8 weeks | No significant change vs. HFD control | [16] |

| Glucose Tolerance | ob/+ Mice | Not specified | Not specified | Improved vs. control | [4] |

Table 2: In Vitro Effects of BAIBA Treatment

| Cell Type | BAIBA Concentration | Duration | Key Result | Reference |

| Human iPSC-derived White Adipocytes | 50 µM | 4 days | UCP1 mRNA: >10-fold increase | [4] |

| Primary Mouse Hepatocytes | 5 µM | 6 days | Cpt1a mRNA: ~1.8-fold increase | [4] |

| Primary Mouse Hepatocytes | 10 µM | 6 days | Maximal Oxygen Consumption Rate: ~1.5-fold increase | [4] |

| 3T3-L1 Adipocytes | 30 µM | 10 days | Increased Acetyl-CoA & ATP levels | [12] |

| C2C12 Myocytes | Not specified | Not specified | Ameliorated palmitate-induced insulin resistance | [15] |

Detailed Experimental Protocols

In Vivo BAIBA Administration and Tissue Analysis

This protocol is based on methodologies used to demonstrate the effects of BAIBA on WAT browning and hepatic fatty acid oxidation in mice.[4]

-

Animal Model: Male C57BL/6J mice, typically 8-12 weeks old.

-

Acclimation: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to chow and water for at least one week.

-

BAIBA Administration:

-

L-BAIBA is dissolved in the drinking water at concentrations calculated to provide a daily dose of 100 mg/kg or 170 mg/kg, based on average daily water consumption.[4]

-

Control animals receive normal drinking water.

-

The treatment period is typically 14-21 days. Water bottles are changed every 2-3 days with a freshly prepared BAIBA solution.

-

-

Sample Collection:

-

At the end of the treatment period, mice are euthanized following approved institutional guidelines (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Blood is collected via cardiac puncture into EDTA-coated tubes for plasma separation.

-

Tissues such as inguinal white adipose tissue (iWAT), epididymal white adipose tissue (eWAT), and liver are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.

-

-

Analysis:

-

Gene Expression (qPCR): RNA is extracted from tissues using TRIzol or a similar reagent. cDNA is synthesized, and quantitative real-time PCR is performed using primers for genes of interest (e.g., Ucp1, Pgc1a, Cidea, Cpt1a, Acox1) and a housekeeping gene (e.g., 36B4, Gapdh).

-

Protein Expression (Western Blot): Tissues are homogenized in RIPA buffer with protease inhibitors. Protein concentrations are determined (e.g., BCA assay), and samples are run on SDS-PAGE gels, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., UCP1, PGC-1α).

-

BAIBA Plasma Levels (LC-MS/MS): Plasma proteins are precipitated (e.g., with acetonitrile). The supernatant is analyzed using liquid chromatography-tandem mass spectrometry to quantify BAIBA concentrations, often using a deuterated BAIBA internal standard.

-

In Vitro Adipocyte Differentiation and Treatment

This protocol outlines the method for inducing a brown-like phenotype in cultured adipocytes, based on studies with human induced pluripotent stem cells (iPSCs).[4]

-

Cell Culture: Human iPSC-derived preadipocytes are cultured in maintenance medium.

-

Initiation of Differentiation: To induce differentiation, the medium is changed to a differentiation cocktail typically containing insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist (e.g., rosiglitazone).

-

BAIBA Treatment:

-

BAIBA (e.g., 50 µM) is added to the differentiation medium.[4]

-

The cells are maintained in the differentiation medium with BAIBA for a period of 4-8 days, with media changes every 2 days.

-

-

Maturation: After the initial differentiation period, the medium is switched to a maturation medium (typically containing insulin) for an additional 4-8 days. BAIBA treatment may be continued during this phase.

-

Analysis:

-

Gene Expression (qPCR): Differentiated adipocytes are harvested for RNA extraction and qPCR analysis of browning markers (UCP1, CIDEA, PGC1A).

-

Oxygen Consumption Rate (OCR): Functional analysis is performed using an extracellular flux analyzer (e.g., Seahorse). Basal respiration, ATP-linked respiration, and maximal respiration are measured to assess mitochondrial function.

-

Implications for Drug Development

BAIBA's role as an exercise-induced signaling molecule with beneficial metabolic effects makes it an attractive candidate for therapeutic development, often conceptualized as an "exercise pill".[1][2][17]

-

Therapeutic Targets: The primary indications for a BAIBA-based therapeutic would be metabolic disorders such as obesity, insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease.[1][10] Its protective effects on bone also suggest potential applications in osteoporosis.[6]

-

Isomer Specificity: L-BAIBA appears to be the more potent isomer for metabolic and bone-protective effects, making it the lead candidate for development.[7][9]

-

Pharmacokinetics: Human studies are underway to determine the dose-response absorption kinetics of oral L-BAIBA supplementation.[18] Early data suggests that oral doses of 250-1500 mg can significantly increase plasma L-BAIBA concentrations.[18]

-

Clinical Trials: Clinical trials are actively recruiting to evaluate the effects of L-BAIBA supplementation, combined with exercise, on body composition, weight loss, and glucose control in overweight and obese individuals.[19][20][21] These trials are assessing doses ranging from 500 mg to 1500 mg per day.[20][21][22]

-

Safety Profile: No significant adverse effects have been reported in human or animal studies to date, suggesting a favorable safety profile.[1][2][18] A 90-day toxicology study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 900 mg/kg/day.[18]

Conclusion

This compound is a crucial link between skeletal muscle contraction and systemic metabolic regulation. It faithfully mimics several key benefits of exercise, including the browning of white fat and the enhancement of fatty acid oxidation, primarily through the PGC-1α-PPARα signaling axis. The compelling preclinical data, favorable safety profile, and ongoing clinical investigations position BAIBA, particularly the L-enantiomer, as a promising therapeutic agent for combating metabolic diseases. Further research into its downstream signaling pathways, receptor identification, and long-term efficacy in humans will be critical for realizing its full therapeutic potential.

References

- 1. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]

- 8. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]

- 11. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway [frontiersin.org]

- 14. β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Effects of Adding L-BAIBA or L-BAIBA + Grains of Paradise to Exercising Adult Overweight and Obese Men and Women [ctv.veeva.com]

- 22. trial.medpath.com [trial.medpath.com]

Endogenous Synthesis of 3-Aminoisobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisobutyric acid (BAIBA) is a non-proteinogenic β-amino acid that has emerged as a significant signaling molecule in metabolic regulation. Initially identified as a product of pyrimidine (B1678525) and branched-chain amino acid catabolism, recent research has highlighted its role as a myokine, an exercise-induced molecule with protective effects against metabolic diseases. This technical guide provides an in-depth overview of the endogenous synthesis of BAIBA, detailing the biosynthetic pathways, key enzymes, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the quantification of BAIBA and the assessment of enzymatic activities involved in its synthesis, alongside a method for metabolic flux analysis using stable isotope tracing.

Biosynthetic Pathways of this compound

Endogenous BAIBA exists as two enantiomers, D-BAIBA and L-BAIBA, which are produced through distinct metabolic pathways.[1]

Thymine (B56734) Catabolism: The Source of D-BAIBA

The degradation of the pyrimidine base thymine in the cytosol is the primary source of D-BAIBA.[2] This pathway involves a series of enzymatic reactions:

-

Dihydropyrimidine Dehydrogenase (DPYD): This initial and rate-limiting enzyme catalyzes the reduction of thymine to 5,6-dihydrothymine, utilizing NADPH as a cofactor.[3]

-

Dihydropyrimidinase (DPYS): Dihydropyrimidinase hydrolyzes the ring of 5,6-dihydrothymine to produce N-carbamoyl-β-aminoisobutyric acid.

-

β-Ureidopropionase (UPB1): The final step involves the cleavage of N-carbamoyl-β-aminoisobutyric acid by β-ureidopropionase to yield D-BAIBA, ammonia, and carbon dioxide.[4][5]

Figure 1: Pathway of D-BAIBA synthesis from thymine catabolism.

Valine Catabolism: The Source of L-BAIBA

The catabolism of the branched-chain amino acid L-valine, which primarily occurs in the mitochondria of skeletal muscle, liver, and kidney, is the source of L-BAIBA.[1][2] The key enzymatic steps are:

-

Branched-Chain Amino Acid Transaminase (BCAT): L-valine is first transaminated to α-ketoisovalerate.

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.

-

Isobutyryl-CoA Dehydrogenase (IBD): Isobutyryl-CoA is then oxidized to methacrylyl-CoA.

-

Enoyl-CoA Hydratase (ECHS1): Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA.

-

3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH): HIBCH removes the CoA group from 3-hydroxyisobutyryl-CoA to produce 3-hydroxyisobutyrate (B1249102).[6]

-

3-Hydroxyisobutyrate Dehydrogenase (HIBADH): 3-hydroxyisobutyrate is oxidized to methylmalonate semialdehyde.

-

4-Aminobutyrate Aminotransferase (ABAT): In the final step, methylmalonate semialdehyde is transaminated by ABAT to form L-BAIBA.

Figure 2: Pathway of L-BAIBA synthesis from L-valine catabolism.

Quantitative Data on BAIBA Synthesis

Kinetic Properties of Key Enzymes

The following table summarizes the available kinetic parameters for the human enzymes involved in BAIBA synthesis.

| Enzyme | Substrate | Km | Vmax | kcat | Source |

| DPYD | Uracil | 0.8 µM | - | 1.6 s⁻¹ | [7] |

| NADPH | 0.12 µM | - | - | [7] | |

| UPB1 | N-carbamyl-β-alanine | 15.5 ± 1.9 µM | - | - | [8] |

| HIBCH | 3-hydroxyisobutyryl-CoA | 3.7 ± 0.7 µM | - | - | [6] |

| (p.A96D mutant) | 20.1 ± 6.6 µM | - | - | [6] |

Note: A comprehensive set of kinetic parameters (Km, Vmax, kcat) for all substrates of all enzymes is not fully available in the literature.

BAIBA Concentrations in Human Tissues and Fluids

BAIBA levels can vary significantly depending on the tissue, physiological state, and pathological conditions. D-BAIBA is the predominant enantiomer in human plasma and urine.[2]

| Sample Type | Condition | D-BAIBA Concentration | L-BAIBA Concentration | Total BAIBA | Source |

| Plasma | Healthy Adults | ~1.7 µM | ~0.03 µM | - | [2] |

| Healthy (Normal Glucose Tolerant) | - | - | 1.4 ± 0.1 µM | [9][10] | |

| Prediabetes | - | - | 1.2 ± 0.1 µM | [9][10] | |

| Type 2 Diabetes | - | - | Elevated vs. non-diabetic | [11] | |

| After Acute Aerobic Exercise | 13% increase | 20% increase | - | [2] | |

| Skeletal Muscle | - | Not reported | Not reported | - | - |

| Liver | - | Not reported | Not reported | - | [12] |

| Adipose Tissue | - | Not reported | Not reported | - | [12] |

Note: Data on absolute BAIBA concentrations in solid tissues like muscle, liver, and adipose tissue are limited in the current literature.

Experimental Protocols

Quantification of BAIBA Enantiomers by LC-MS/MS

This protocol describes the sensitive and specific quantification of D- and L-BAIBA in human serum using liquid chromatography-tandem mass spectrometry.[13]

Figure 3: Workflow for BAIBA quantification by LC-MS/MS.

Materials:

-

Human serum samples

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium (B1175870) formate, LC-MS grade

-

D-BAIBA and L-BAIBA analytical standards

-

Internal standard (e.g., isotopically labeled BAIBA)

-

Chiral LC column (e.g., TeicoShell, 150 × 4.6 mm, 2.7 µm)[13]

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

To 50 µL of serum, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[13]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

BAIBA (Quantifier): Determine precursor and product ions empirically

-

BAIBA (Qualifier): Determine a second product ion for confirmation

-

Internal Standard: Determine precursor and product ions for the labeled standard

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of D- and L-BAIBA standards.

-

Quantify the concentrations of D- and L-BAIBA in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

-

Enzyme Activity Assays

This spectrophotometric assay measures the activity of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) by coupling the release of Coenzyme A (CoA) to a colorimetric reaction.[6]

Materials:

-

Cell or tissue lysate containing HIBCH

-

Tris-HCl buffer (100 mM, pH 8.0)

-

EDTA (1 mM)

-

Triton X-100 (0.1% w/v)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) (0.1 mM)

-

Methacrylyl-CoA (0.2 mM)

-

Crotonase (10 units/mL)

-

Spectrophotometer

Procedure:

-

Prepare an assay cocktail containing Tris-HCl, EDTA, Triton X-100, and DTNB.

-

Add the cell or tissue lysate to a cuvette containing the assay cocktail.

-

Initiate the reaction by adding methacrylyl-CoA and crotonase.

-

Immediately monitor the increase in absorbance at 412 nm for 2 minutes at 30°C. The change in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

-

Calculate HIBCH activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). One unit of activity is defined as the formation of 1 µmol of CoA per minute.[6]

While detailed, readily available protocols for these specific enzymes are less common, a general approach using substrate depletion or product formation measured by HPLC or LC-MS/MS can be employed.

Principle: The activity of these enzymes can be determined by incubating the enzyme source (e.g., liver microsomes, cell lysate) with the respective substrate and measuring the rate of substrate consumption or product formation over time.

General Procedure:

-

Enzyme Preparation: Prepare a protein extract from the tissue or cells of interest.

-

Reaction Mixture: Prepare a reaction buffer at the optimal pH for the specific enzyme.

-

Reaction Initiation: Add the substrate to the reaction mixture containing the enzyme preparation to start the reaction.

-

Time Points: At various time points, stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Quantification: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of substrate remaining or product formed.

-

Calculation: Calculate the enzyme activity based on the change in substrate or product concentration over time, normalized to the amount of protein in the assay.

Stable Isotope Tracing of Valine Catabolism to L-BAIBA

This method allows for the direct measurement of L-BAIBA synthesis from L-valine by tracing the incorporation of a stable isotope-labeled precursor.

Figure 4: Workflow for stable isotope tracing of L-BAIBA synthesis.

Materials:

-

Cell culture or animal model system

-

Stable isotope-labeled L-valine (e.g., U-¹³C₅-L-valine)

-

Culture medium or diet with and without labeled valine

-

LC-MS/MS system capable of high-resolution mass analysis

Procedure:

-

Experimental Design:

-

Choose an appropriate experimental system (e.g., cultured myotubes, mouse model).

-

Determine the duration of labeling required to reach isotopic steady-state.

-

-

Labeling:

-

For in vitro studies, replace the standard culture medium with a medium containing the labeled L-valine.

-

For in vivo studies, administer the labeled L-valine through the diet or by infusion.

-

-

Sample Collection:

-

At the end of the labeling period, harvest the cells or tissues of interest.

-

Quench metabolism rapidly (e.g., by snap-freezing in liquid nitrogen).

-

-

Metabolite Extraction:

-

Extract metabolites from the samples using a suitable solvent system (e.g., 80% methanol).

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using LC-MS/MS to measure the abundance of different isotopologues of L-BAIBA and its precursors.

-

Use high-resolution mass spectrometry to distinguish between labeled and unlabeled metabolites.

-

-

Data Analysis:

-

Determine the fractional labeling of L-BAIBA and its precursors.

-

Use metabolic flux analysis software to calculate the rate of L-BAIBA synthesis from L-valine.

-

Conclusion

The endogenous synthesis of this compound is a complex process involving two distinct pathways that are anatomically and biochemically separated. The thymine catabolic pathway in the cytosol produces D-BAIBA, while the mitochondrial catabolism of L-valine generates L-BAIBA. As a signaling molecule with significant implications for metabolic health, understanding the regulation of BAIBA synthesis is of great interest to researchers and drug development professionals. The experimental protocols provided in this guide offer a starting point for the accurate quantification of BAIBA enantiomers and the characterization of the enzymes involved in their production, paving the way for further investigation into the therapeutic potential of modulating BAIBA levels.

References

- 1. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 2. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]

- 4. beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPB1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. β-Aminoisobutyric Acid Relates to Favorable Glucose Metabolism through Adiponectin in Adults with Obesity Independent of Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]